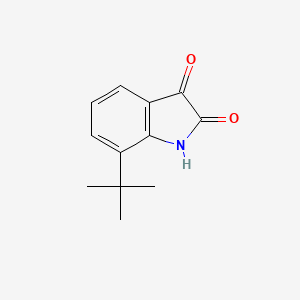

7-(tert-Butyl)indoline-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

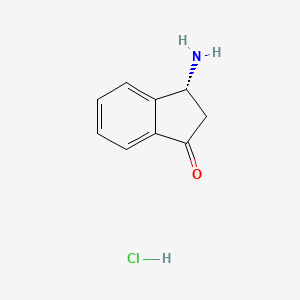

The compound 7-(tert-Butyl)indoline-2,3-dione is a derivative of indoline, which is a structural motif present in many pharmaceuticals and organic compounds. Indoline derivatives are of significant interest due to their biological activities and their use as intermediates in organic synthesis .

Synthesis Analysis

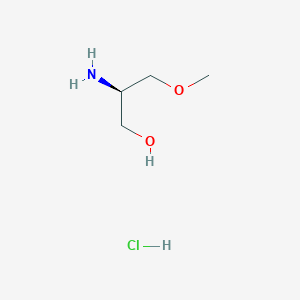

The synthesis of indoline derivatives often involves the use of tert-butyl groups to protect the nitrogen atom during the reaction sequence. For example, N-tert-butanesulfinyl imines are used as intermediates for the asymmetric synthesis of amines, where the tert-butanesulfinyl group serves as a chiral directing group and is later removed by acid treatment . Similarly, tert-butyl groups are used in the synthesis of various substituted indolines, such as the 7-substituted indolines synthesized via directed lithiation of 1-(tert-butoxycarbonyl)indoline .

Molecular Structure Analysis

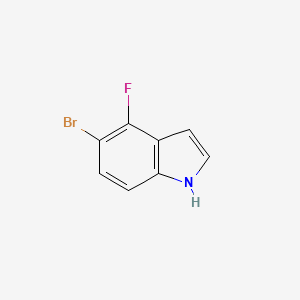

The molecular structure of indoline derivatives can be complex, with various substituents affecting the overall shape and properties of the molecule. For instance, the crystal structure of a novel indoline derivative showed that the oxindole and pyran moieties are perpendicular to each other, with the structure being stabilized by intermolecular and intramolecular hydrogen bonds . The molecular structures of tert-butyl- and bromo-functionalized indoles have been elucidated using elemental analyses and spectral data .

Chemical Reactions Analysis

Indoline derivatives can participate in a variety of chemical reactions. The tert-butyl group is often used as a protective group for the nitrogen atom, allowing for further functionalization of the molecule. For example, the synthesis of tert-butyl- and bromo-functionalized indoles involves condensation reactions and subsequent bromination and alkylation reactions . The tert-butyl group can also be used to introduce boronate functionalities, as seen in the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of indoline derivatives are influenced by their molecular structure. Spectroscopic methods such as NMR, IR, and MS are commonly used to confirm the structures of these compounds . Density functional theory (DFT) studies can provide insights into the physicochemical properties of the compounds, such as the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding their reactivity .

Safety And Hazards

The safety data sheet for 7-(tert-Butyl)indoline-2,3-dione indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Eigenschaften

IUPAC Name |

7-tert-butyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2,3)8-6-4-5-7-9(8)13-11(15)10(7)14/h4-6H,1-3H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFXVLYLDZCGJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1NC(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483509 |

Source

|

| Record name | 1H-Indole-2,3-dione, 7-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(tert-Butyl)indoline-2,3-dione | |

CAS RN |

57817-00-2 |

Source

|

| Record name | 1H-Indole-2,3-dione, 7-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)